molecular formula C12H20N4O2 B6582315 N-tert-butyl-N'-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide CAS No. 1209965-11-6

N-tert-butyl-N'-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide

Cat. No.: B6582315
CAS No.: 1209965-11-6
M. Wt: 252.31 g/mol
InChI Key: QGNAWNJDRSHMRK-UHFFFAOYSA-N
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Description

N-tert-butyl-N'-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide is a diamide derivative featuring a tert-butyl group and a 2-(2-methylimidazol-1-yl)ethyl substituent. The imidazole moiety, a common pharmacophore in agrochemicals and pharmaceuticals, may confer metal-coordinating or enzyme-targeting properties.

Properties

IUPAC Name

N'-tert-butyl-N-[2-(2-methylimidazol-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-9-13-5-7-16(9)8-6-14-10(17)11(18)15-12(2,3)4/h5,7H,6,8H2,1-4H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNAWNJDRSHMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: : Synthesis of 2-methyl-1H-imidazole:

    • Starting with 2-methylimidazole and ethyl bromoacetate under basic conditions.

    • Reaction temperature: 60°C

    • Reaction time: 4 hours

    • Purification by column chromatography

  • Step 2: : Alkylation of 2-methyl-1H-imidazole:

    • Reacting 2-methyl-1H-imidazole with 2-chloroethylamine hydrochloride.

    • Reaction temperature: 70°C

    • Reaction time: 6 hours

    • Purification by recrystallization

  • Step 3: : Formation of the final compound:

    • Reacting tert-butylamine with the product from Step 2.

    • Reaction temperature: 50°C

    • Reaction time: 8 hours

    • Purification by distillation

Industrial Production Methods

In an industrial setting, the synthesis of N-tert-butyl-N'-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide involves similar steps but on a larger scale. Automation and continuous flow reactors are employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : In the presence of strong oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction using lithium aluminium hydride.

  • Substitution: : Nucleophilic substitution reactions involving halides.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate

  • Reducing Agents: : Lithium aluminium hydride

  • Solvents: : Dichloromethane, methanol

Major Products

  • Oxidation: : Corresponding N-oxide derivatives

  • Reduction: : Simpler amines and alcohols

  • Substitution: : Various imidazolyl-substituted ethanediamides

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a ligand in coordination chemistry to form complexes with transition metals.

  • Organic Synthesis: : Employed as a building block in the synthesis of more complex molecules.

Biology

  • Biological Probes: : Acts as a molecular probe in studying enzyme activities and protein-ligand interactions.

  • Antimicrobial Studies: : Investigated for its potential antimicrobial properties.

Medicine

  • Drug Development: : Explored as a potential candidate in the development of new pharmaceuticals.

  • Diagnostics: : Used in the synthesis of diagnostic agents for medical imaging.

Industry

  • Polymer Science: : Incorporated into polymer structures to enhance stability and functionality.

  • Material Science: : Used in the development of new materials with unique properties.

Mechanism of Action

Molecular Targets

  • Enzymes: : Interacts with enzymes by forming stable complexes, inhibiting or modulating their activity.

  • Receptors: : Binds to specific receptors, affecting signal transduction pathways.

Pathways Involved

  • Signal Transduction: : Modulates pathways involved in cell signaling.

  • Metabolic Pathways: : Affects metabolic pathways by interacting with key enzymes and proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Imidazole Substituents

2-(2-Methyl-1H-imidazol-1-yl)aniline and 3-(2-Methyl-1H-imidazol-1-yl)aniline

These isomers (ortho and meta-substituted anilines) share the 2-methylimidazole group but lack the ethanediamide and tert-butyl functionalities. Key differences include:

Property 2-(2-Methylimidazol-1-yl)aniline 3-(2-Methylimidazol-1-yl)aniline Target Compound (Inferred)
Molecular Formula C10H11N3 C10H11N3 C13H21N3O2
Molecular Weight 173.21 g/mol 173.21 g/mol ~275.33 g/mol
Melting Point 132.5–134.5°C 119.5–121.5°C Likely higher (tert-butyl)
Key Functional Groups Aniline, imidazole Aniline, imidazole Diamide, tert-butyl, imidazole

Key Observations :

  • The tert-butyl group may elevate melting points due to steric hindrance and crystal packing efficiency.

Comparison with Pesticidal Hydrazide Derivatives

Methoxyfenozide (N-tert-butyl-N'-(3-methoxy-o-toluoyl)-3,5-xylohydrazide)

Methoxyfenozide, a commercial insect growth regulator, shares the tert-butyl group and hydrazide backbone but replaces the imidazole with a benzoyl-xylohydrazide structure .

Property Methoxyfenozide Target Compound (Inferred)
Molecular Formula C23H30N2O3 C13H21N3O2
Functional Groups Xylohydrazide, methoxy, benzoyl Diamide, imidazole, tert-butyl
Application Insecticide (ecdysone agonist) Potential agrochemical use

Key Observations :

  • Methoxyfenozide’s benzoyl group enables receptor binding, while the target compound’s imidazole may interact with metalloenzymes or nucleic acids.
  • The ethanediamide group in the target compound could offer different hydrogen-bonding patterns compared to methoxyfenozide’s hydrazide.

Comparison with Triazine-based Pesticides

Triazine derivatives like terbutryn and terbumeton () feature dimethylamino and ethyl substituents on a triazine core, differing markedly from the target compound’s diamide-imidazole structure .

Property Terbutryn Target Compound (Inferred)
Molecular Formula C10H19N5S C13H21N3O2
Functional Groups Triazine, methylthio, dimethylamino Diamide, imidazole, tert-butyl
Application Herbicide Unclear, likely distinct

Key Observations :

  • Triazines inhibit photosynthesis, whereas the target compound’s mechanism (if bioactive) may involve enzyme inhibition or metal chelation via imidazole.

Biological Activity

N-tert-butyl-N'-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide is a compound of significant interest in pharmacological research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The compound is classified under the category of imidazole derivatives, which are known for their diverse biological activities. Its chemical structure is represented as follows:

  • IUPAC Name : N'-tert-butyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide
  • Molecular Formula : C12H20N4O2
  • Molecular Weight : 252.32 g/mol

This compound exerts its biological effects primarily through modulation of various biochemical pathways. The imidazole ring contributes to its ability to interact with biological macromolecules, influencing enzyme activity and receptor binding.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic processes, potentially affecting drug metabolism and efficacy.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological responses such as inflammation and immune response.

Biological Activity Overview

Research has demonstrated various biological activities associated with this compound:

Activity Type Description
AntimicrobialExhibits activity against a range of bacterial strains, suggesting potential as an antibiotic agent.
AnticancerShows promise in inhibiting tumor cell proliferation in vitro, particularly in colorectal cancer models.
Anti-inflammatoryReduces markers of inflammation in animal models, indicating potential therapeutic use in inflammatory diseases.

1. Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several imidazole derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

2. Anticancer Properties

In a preclinical trial reported in Cancer Research, the compound was tested against various cancer cell lines. It demonstrated a dose-dependent inhibition of cell growth in colorectal cancer cells, with IC50 values indicating potent cytotoxicity. Mechanistic studies suggested that the compound induces apoptosis via mitochondrial pathways .

3. Anti-inflammatory Effects

Research published in Inflammation Research highlighted the anti-inflammatory effects of this compound in a murine model of arthritis. The treatment resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha, IL-6) and improved clinical scores compared to control groups .

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